molecular formula C6H8O4 B1236534 (E)-2-Methylglutaconic acid CAS No. 53358-21-7

(E)-2-Methylglutaconic acid

Cat. No.: B1236534
CAS No.: 53358-21-7
M. Wt: 144.12 g/mol
InChI Key: JKGHDBJDBRBRNA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Methylglutaconic acid is an organic compound characterized by the presence of a double bond in the E-configuration and a carboxylic acid functional group It is a derivative of glutaconic acid, with a methyl group substitution at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methylglutaconic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylglutaric acid.

    Dehydration Reaction: The starting material undergoes a dehydration reaction to form the corresponding anhydride.

    Isomerization: The anhydride is then subjected to isomerization under controlled conditions to yield the this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the formation of the desired product.

    Purification: Employing purification techniques such as crystallization or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Methylglutaconic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Saturated acids.

    Substitution Products: Esters and amides.

Scientific Research Applications

(E)-2-Methylglutaconic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Methylglutaconic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Enzyme Inhibition: Act as an inhibitor of certain enzymes, affecting metabolic processes.

    Receptor Binding: Bind to specific receptors, modulating cellular signaling pathways.

    Metabolic Pathways: Participate in metabolic pathways, influencing the production of key metabolites.

Comparison with Similar Compounds

    Glutaconic Acid: The parent compound, differing by the absence of the methyl group.

    2-Methylglutaric Acid: A saturated analog with a single bond instead of a double bond.

    2-Methylsuccinic Acid: Another analog with a different arrangement of functional groups.

Uniqueness: (E)-2-Methylglutaconic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(E)-2-methylpent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHDBJDBRBRNA-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009869
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53358-21-7
Record name (2E)-2-Methyl-2-pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53358-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylglutaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-2-Methylglutaconic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-2-Methylglutaconic acid
Reactant of Route 3
Reactant of Route 3
(E)-2-Methylglutaconic acid
Reactant of Route 4
Reactant of Route 4
(E)-2-Methylglutaconic acid
Reactant of Route 5
(E)-2-Methylglutaconic acid
Reactant of Route 6
(E)-2-Methylglutaconic acid
Customer
Q & A

Q1: What is the significance of identifying (E)-2-methylglutaconic acid in patients with specific metabolic disorders?

A1: The identification of this compound in the urine of patients with beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia is significant because it provides insights into the metabolic pathways affected by these disorders. The presence of this compound, along with N-tiglylglycine, suggests a potential link to the enzyme 3-methylcrotonyl-CoA carboxylase. [] This discovery contributes to a better understanding of these metabolic conditions and may aid in developing diagnostic or monitoring tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.